molecular formula C26H25N3O9 B062764 Duocarmycin D CAS No. 169181-35-5

Duocarmycin D

Cat. No.: B062764
CAS No.: 169181-35-5
M. Wt: 523.5 g/mol
InChI Key: OXYZQOYSQSPFMI-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthetic route would likely involve multiple steps, including the formation of the indole core and subsequent functionalization to introduce the hydroxyl, hydroxymethyl, and trimethoxy groups.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for developing new pharmaceuticals and agrochemicals .

Biology

In biological research, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities . This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, indole derivatives have been explored for their potential to treat various diseases, including cancer and infectious diseases . This compound’s unique structure may offer new avenues for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its complex structure allows for a wide range of chemical modifications, making it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.

Uniqueness

What sets Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

169181-35-5

Molecular Formula

C26H25N3O9

Molecular Weight

523.5 g/mol

IUPAC Name

methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C26H25N3O9/c1-26(25(34)38-5)23(32)18-17-12(10-30)9-29(14(17)8-15(31)20(18)28-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)27-13/h6-9,27-28,30-31H,10H2,1-5H3/t26-/m1/s1

InChI Key

OXYZQOYSQSPFMI-AREMUKBSSA-N

SMILES

CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC

Isomeric SMILES

C[C@@]1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC

Canonical SMILES

CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC

Synonyms

Benzo1,2-b:4,3-bdipyrrole-2-carboxylic acid, 1,2,3,6-tetrahydro-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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